2,4-dimethyl-N-(2-piperidin-1-ylphenyl)benzamide
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Overview
Description
2,4-Dimethyl-N-(2-piperidin-1-ylphenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a piperidine ring attached to a phenyl group, which is further connected to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-(2-piperidin-1-ylphenyl)benzamide typically involves the coupling of substituted benzamides with piperidine derivatives. One common method involves the reaction of 2,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(piperidin-1-yl)aniline in the presence of a base such as triethylamine to yield the desired benzamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-N-(2-piperidin-1-ylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2,4-Dimethyl-N-(2-piperidin-1-ylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase enzymes.
Chemical Biology: It is used as a tool compound to study the structure-activity relationships of benzamide derivatives and their interactions with biological macromolecules.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(2-piperidin-1-ylphenyl)benzamide involves its interaction with specific molecular targets, such as cyclooxygenase enzymes. By binding to the active site of these enzymes, the compound inhibits their activity, leading to a reduction in the production of pro-inflammatory mediators like prostaglandins . This mechanism underlies its potential anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds share a similar benzamide structure with a piperidine ring but differ in the presence of a benzo[d]thiazole moiety.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These derivatives contain a morpholine ring instead of a piperidine ring.
Uniqueness
2,4-Dimethyl-N-(2-piperidin-1-ylphenyl)benzamide is unique due to its specific substitution pattern on the benzamide and piperidine rings. This unique structure contributes to its distinct biological activity and potential therapeutic applications .
Properties
IUPAC Name |
2,4-dimethyl-N-(2-piperidin-1-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-15-10-11-17(16(2)14-15)20(23)21-18-8-4-5-9-19(18)22-12-6-3-7-13-22/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMGDVWFUUFSSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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